molecular formula C11H11N3O B12854968 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine

3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine

Cat. No.: B12854968
M. Wt: 201.22 g/mol
InChI Key: LQMKAXRBQQMLLS-NTUHNPAUSA-N
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Description

3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the pyridine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine typically involves the condensation of 2-amino-6-methylpyridine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

2-amino-6-methylpyridine+furan-2-carbaldehydeThis compound\text{2-amino-6-methylpyridine} + \text{furan-2-carbaldehyde} \rightarrow \text{this compound} 2-amino-6-methylpyridine+furan-2-carbaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-((Furan-2-ylmethyl)amino)-6-methylpyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of the furan ring.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways. The pyridine ring may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine.

    2-Amino-6-methylpyridine: Another precursor used in the synthesis.

    3-((Furan-2-ylimino)methyl)pyridine: A similar compound lacking the methyl group on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the furan and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-[(E)-furan-2-yliminomethyl]-6-methylpyridin-2-amine

InChI

InChI=1S/C11H11N3O/c1-8-4-5-9(11(12)14-8)7-13-10-3-2-6-15-10/h2-7H,1H3,(H2,12,14)/b13-7+

InChI Key

LQMKAXRBQQMLLS-NTUHNPAUSA-N

Isomeric SMILES

CC1=NC(=C(C=C1)/C=N/C2=CC=CO2)N

Canonical SMILES

CC1=NC(=C(C=C1)C=NC2=CC=CO2)N

Origin of Product

United States

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